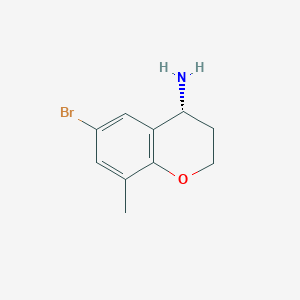
(R)-6-Bromo-8-methylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Bromo-8-methylchroman-4-amine is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure includes a bromine atom at the 6th position, a methyl group at the 8th position, and an amine group at the 4th position on the chroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-8-methylchroman-4-amine typically involves several steps:
Methylation: The addition of a methyl group at the 8th position can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of ®-6-Bromo-8-methylchroman-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-6-Bromo-8-methylchroman-4-amine can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
Chemistry
®-6-Bromo-8-methylchroman-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often used in research to understand the biological mechanisms of chroman derivatives.
Medicine
In medicinal chemistry, ®-6-Bromo-8-methylchroman-4-amine is explored for its potential therapeutic applications. It is investigated for its role in the development of new drugs targeting various diseases.
Industry
The compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it a valuable component in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of ®-6-Bromo-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-methylchroman-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
8-Methylchroman-4-amine: Lacks the bromine atom at the 6th position.
6-Bromo-4-aminomethylchroman: Similar structure but with an aminomethyl group instead of a methyl group at the 8th position.
Uniqueness
®-6-Bromo-8-methylchroman-4-amine is unique due to the specific arrangement of its functional groups. The presence of a bromine atom, a methyl group, and an amine group on the chroman ring provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(4R)-6-bromo-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
InChI Key |
VEJHXMNKVWTQKH-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1OCC[C@H]2N)Br |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



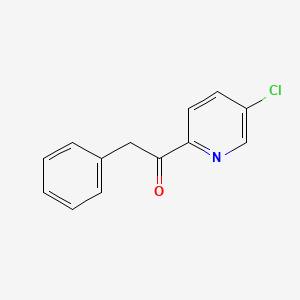
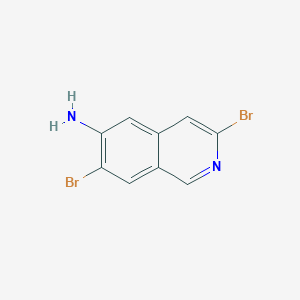

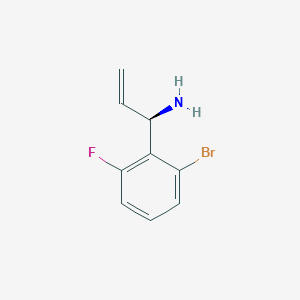
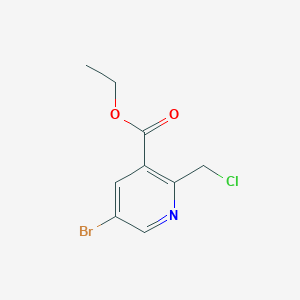
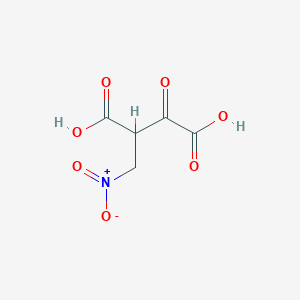
![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)



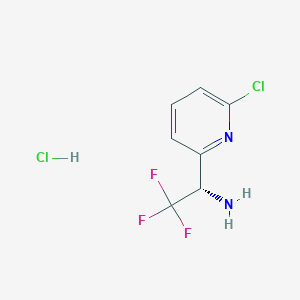
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)
![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
